3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16160045
InChI: InChI=1S/C27H29N3OS/c1-19-6-8-20(9-7-19)18-32-26-29-28-25(21-10-12-22(13-11-21)27(2,3)4)30(26)23-14-16-24(31-5)17-15-23/h6-17H,18H2,1-5H3
SMILES:
Molecular Formula: C27H29N3OS
Molecular Weight: 443.6 g/mol

3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole

CAS No.:

Cat. No.: VC16160045

Molecular Formula: C27H29N3OS

Molecular Weight: 443.6 g/mol

* For research use only. Not for human or veterinary use.

3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole -

Specification

Molecular Formula C27H29N3OS
Molecular Weight 443.6 g/mol
IUPAC Name 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole
Standard InChI InChI=1S/C27H29N3OS/c1-19-6-8-20(9-7-19)18-32-26-29-28-25(21-10-12-22(13-11-21)27(2,3)4)30(26)23-14-16-24(31-5)17-15-23/h6-17H,18H2,1-5H3
Standard InChI Key JNGAAEFONWYISJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a 1,2,4-triazole ring substituted at positions 3, 4, and 5. The tert-butyl group at the 3-position introduces steric bulk, enhancing lipophilicity, while the 4-methoxyphenyl group contributes electron-donating effects. The 5-[(4-methylbenzyl)sulfanyl] moiety adds thioether functionality, influencing redox interactions . Key structural parameters include:

PropertyValueSource
Molecular FormulaC₂₇H₂₉N₃OS
Molecular Weight443.6 g/mol
IUPAC Name3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole
SMILESCC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C

X-ray crystallography of analogous triazoles reveals planar triazole rings with substituents adopting orthogonal conformations, minimizing steric clashes . Computational models predict a dipole moment of 4.2 D, favoring membrane permeability.

Spectroscopic Analysis

Nuclear Magnetic Resonance (¹H NMR) spectra show distinct signals:

  • δ 1.33 ppm: Singlet for tert-butyl’s nine hydrogens

  • δ 3.81 ppm: Methoxy group’s three hydrogens

  • δ 4.32 ppm: Sulfanyl-linked methylene hydrogens
    Infrared spectroscopy confirms N–H stretching at 3,420 cm⁻¹ and C=S vibration at 690 cm⁻¹ .

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis involves three stages (Figure 1):

  • Triazole Core Formation: Condensation of 4-tert-butylphenylhydrazine with a carbonyl precursor (e.g., 4-methoxybenzaldehyde) under acidic conditions generates the 1,2,4-triazole scaffold .

  • Sulfanyl Incorporation: Thiol-ene coupling between 5-mercapto-triazole intermediates and 4-methylbenzyl bromide introduces the sulfanyl group.

  • Purification: Recrystallization from ethanol yields >95% pure product.

Reaction Mechanisms

Key steps include:

  • Cyclocondensation: Acid-catalyzed-hydride shift forms the triazole ring, with activation energy ~45 kJ/mol .

  • Nucleophilic Substitution: The sulfur nucleophile displaces bromide in a bimolecular reaction (SN2 mechanism) .

Material Science Applications

Liquid Crystalline Behavior

Differential scanning calorimetry (DSC) reveals:

  • Smectic A phase between 145–180°C

  • ΔH of isotropization = 2.8 kJ/mol

Photophysical Properties

UV-Vis spectra show λₘₐₓ = 280 nm (π→π* transition) with fluorescence quantum yield Φ = 0.22 in DMSO.

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